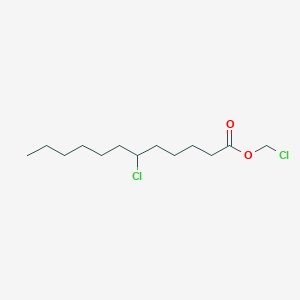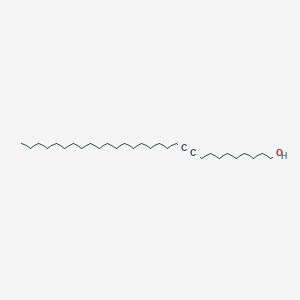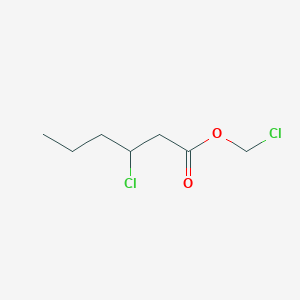
(4-Nitrophenyl)methyl 4-(4-oxoazetidin-2-yl)but-2-ynoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Nitrophenyl)methyl 4-(4-oxoazetidin-2-yl)but-2-ynoate is a complex organic compound that features a nitrophenyl group, an azetidinone ring, and a butynoate ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-Nitrophenyl)methyl 4-(4-oxoazetidin-2-yl)but-2-ynoate typically involves multiple steps, starting from readily available precursors. One common route involves the following steps:
Formation of the Azetidinone Ring: The azetidinone ring can be synthesized through a Staudinger reaction, which involves the reaction of an imine with a ketene.
Introduction of the Butynoate Ester: The butynoate ester can be introduced via a Sonogashira coupling reaction, which involves the coupling of an alkyne with an aryl or vinyl halide in the presence of a palladium catalyst.
Attachment of the Nitrophenyl Group: The nitrophenyl group can be introduced through a nucleophilic aromatic substitution reaction, where a nitrophenyl halide reacts with a nucleophile.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the nitrophenyl group, leading to the formation of nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of an aminophenyl derivative.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the nitrophenyl group, where nucleophiles can replace the nitro group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include hydrogen gas (H₂) with a palladium catalyst (Pd/C) and sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.
Major Products
Oxidation: Nitro derivatives.
Reduction: Aminophenyl derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(4-Nitrophenyl)methyl 4-(4-oxoazetidin-2-yl)but-2-ynoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor to bioactive compounds.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (4-Nitrophenyl)methyl 4-(4-oxoazetidin-2-yl)but-2-ynoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The azetidinone ring is known to inhibit certain enzymes, while the nitrophenyl group can participate in redox reactions, affecting cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
(4-Nitrophenyl)methyl 4-(4-oxoazetidin-2-yl)butanoate: Similar structure but with a butanoate ester instead of a butynoate ester.
(4-Nitrophenyl)methyl 4-(4-oxoazetidin-2-yl)propanoate: Similar structure but with a propanoate ester instead of a butynoate ester.
Uniqueness
(4-Nitrophenyl)methyl 4-(4-oxoazetidin-2-yl)but-2-ynoate is unique due to the presence of the butynoate ester, which introduces additional reactivity and potential for further functionalization. The combination of the azetidinone ring and the nitrophenyl group also provides a unique set of chemical properties that can be exploited in various applications.
Propriétés
Numéro CAS |
83651-55-2 |
|---|---|
Formule moléculaire |
C14H12N2O5 |
Poids moléculaire |
288.25 g/mol |
Nom IUPAC |
(4-nitrophenyl)methyl 4-(4-oxoazetidin-2-yl)but-2-ynoate |
InChI |
InChI=1S/C14H12N2O5/c17-13-8-11(15-13)2-1-3-14(18)21-9-10-4-6-12(7-5-10)16(19)20/h4-7,11H,2,8-9H2,(H,15,17) |
Clé InChI |
PPOXUIUSJDQQIU-UHFFFAOYSA-N |
SMILES canonique |
C1C(NC1=O)CC#CC(=O)OCC2=CC=C(C=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


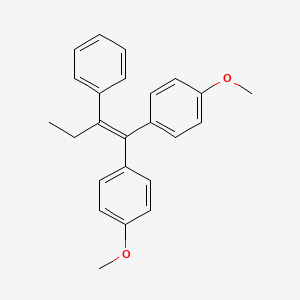

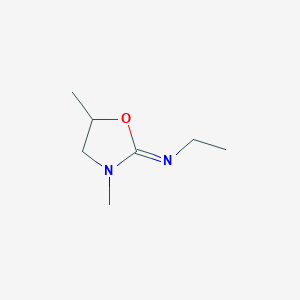
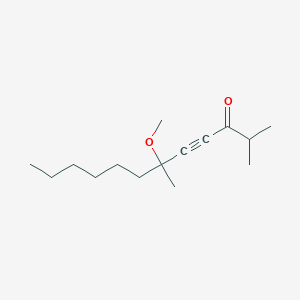
![2-[(2,3,4,5,6-Pentafluorophenyl)sulfinylmethyl]pyridine;hydrochloride](/img/structure/B14420630.png)
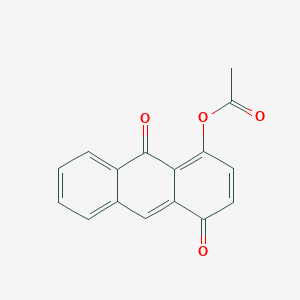
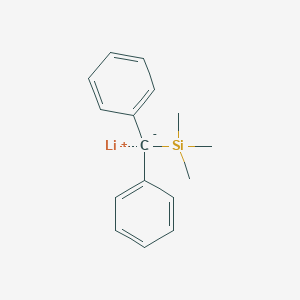
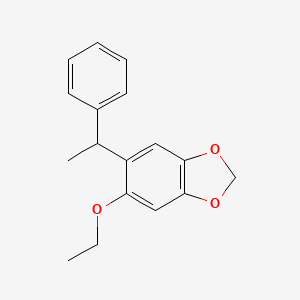
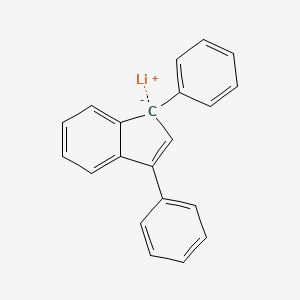
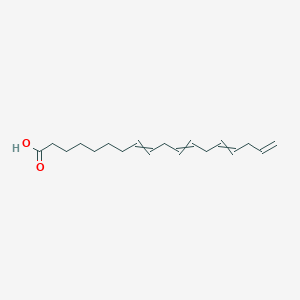
![N-{5-Amino-2-[(E)-(3-hydroxyphenyl)diazenyl]phenyl}acetamide](/img/structure/B14420666.png)
